4-Apeba

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

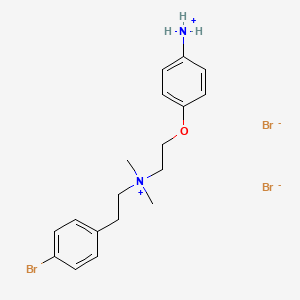

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物,通常称为 4-APEBA,是一种用于分析化学的衍生化试剂。它在醛和羧酸的检测和分析中特别有用。 该化合物包含一个溴苯乙基,该基团提供同位素特征并增强断裂标识符,使其非常适用于质谱应用 .

准备方法

合成路线和反应条件

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物的合成涉及 2-(4-溴苯基)乙胺与甲醛反应生成 2-(4-溴苯基)-N,N-二甲基乙胺。 然后将该中间体与 N-(4-(2-(三甲基铵)乙氧基)苯胺二溴化物反应生成最终产物 .

工业生产方法

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物的工业生产遵循类似的合成路线,但规模更大。 反应条件针对更高的收率和纯度进行了优化,通常涉及控制温度和使用高纯度试剂 .

化学反应分析

反应类型

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物主要与醛和羧酸发生衍生化反应。 这些反应通常在温和条件下进行,例如 pH 5.7 和 10°C .

常见试剂和条件

醛: 与醛的衍生化反应涉及使用氰基硼氢化钠作为辅助试剂。

主要产品

科学研究应用

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物在科学研究中具有广泛的应用:

化学: 它用于检测和分析复杂混合物中的醛和羧酸。

生物学: 该化合物用于研究脂质过氧化生物标志物和其他涉及羰基化合物的生物过程.

作用机制

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物的作用机制涉及在羰基分析物中添加永久正电荷。 这种修饰提高了它们在质谱中的电离效率,使其更容易进行正电离模式分析 . 溴苯乙基提供了同位素特征,这有助于识别和量化衍生化的化合物 .

相似化合物的比较

类似化合物

4-(2-(三甲基铵)乙氧基)苯胺二溴化物 (4-APC): 该化合物与 4-APEBA 相似,但缺少溴苯乙基。

4-溴-N-甲基苄胺 (4-BNMA): 该试剂用于羧酸的衍生化,在电离效率和检测方面提供类似的优势.

独特性

4-(2-((4-溴苯乙基)二甲基铵)乙氧基)苯胺二溴化物因其溴苯乙基而独一无二,该基团增强了其质谱分析能力。 此功能提供独特的同位素特征和一致的碎片模式,使其非常适用于醛和羧酸的检测和分析 .

生物活性

4-Apeba, formally known as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, is a novel derivatization reagent that has garnered attention for its applications in mass spectrometry and metabolomics. This compound has shown significant promise in enhancing the detection and analysis of various biological molecules, particularly carbonyls and carboxylic acids. This article explores the biological activity of this compound, focusing on its derivatization capabilities, analytical advantages, and implications in biological research.

Derivatization Capabilities

1. Chemical Properties

this compound is designed to selectively react with carbonyl groups, which are prevalent in many biological metabolites. The compound incorporates a bromophenethyl group that aids in isotopic labeling and fragmentation during mass spectrometry analysis. This feature enhances the sensitivity and specificity of detecting low-abundance metabolites, making it an effective tool for profiling complex biological samples.

2. Derivatization Process

The derivatization process using this compound can be conducted under mild conditions (pH 5.7 at 10 °C), which preserves the integrity of sensitive biomolecules. The reagent's ability to form stable derivatives allows for enhanced detection of aldehydes and carboxylic acids, which are critical in various metabolic pathways.

Analytical Advantages

1. Enhanced Sensitivity and Specificity

Research indicates that this compound significantly outperforms traditional derivatization agents by providing broad specificity towards carbonyls while maintaining low background noise in mass spectrometry analyses. This capability allows for the confident identification of a wide range of metabolites, as demonstrated in studies involving plant tissues and microbial interactions .

2. Application in Mass Spectrometry Imaging (MSI)

The introduction of this compound into on-tissue chemical derivatization (OTCD) workflows has revolutionized spatial metabolomics. Studies have shown that this method can annotate approximately 280 metabolites with minimal overlap compared to conventional methods, thus expanding the coverage of phytocompounds detectable via mass spectrometry imaging .

Case Studies

1. Plant Metabolomics

In a study focusing on poplar roots and soybean root nodules, researchers utilized this compound to spatially profile phytohormones involved in stress responses. The results highlighted the distribution patterns of critical metabolites such as abscisic acid and jasmonic acid, which play vital roles in plant defense mechanisms .

2. Microbial Interactions

Another significant application of this compound was observed in analyzing the interactions between Bacillus subtilis and Fusarium species. The OTCD method enabled the detection of over 300 distinct carbonyl compounds produced during microbial interactions, showcasing the reagent's utility in microbiological studies . This research not only illustrates the compound's versatility but also emphasizes its potential role in understanding complex ecological interactions.

Research Findings

| Feature | Details |

|---|---|

| Chemical Structure | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide |

| Target Compounds | Carbonyls and carboxylic acids |

| Derivatization Conditions | pH 5.7 at 10 °C |

| Detection Sensitivity | Enhanced due to isotopic labeling and low background noise |

| Applications | Plant metabolomics, microbial interaction studies |

属性

IUPAC Name |

2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICAQOBHYBUDOG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Br3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。